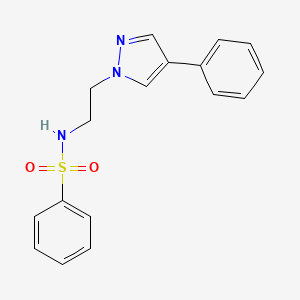

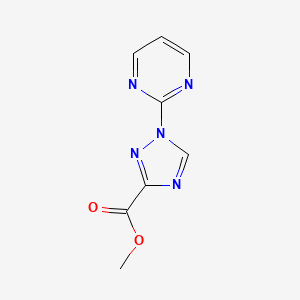

![molecular formula C18H12ClN5O2 B2395167 4-chloro-N-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}benzamide CAS No. 899752-45-5](/img/structure/B2395167.png)

4-chloro-N-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“4-chloro-N-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}benzamide” is a derivative of 1H-pyrazolo[3,4-d]pyrimidine . It has been synthesized and evaluated for its anticancer activity against various human tumor cell lines . This compound has shown significant inhibitory activity against EGFR and ErbB2 kinases at sub-micromolar level .

Scientific Research Applications

Anticancer and Anti-inflammatory Applications

Research into pyrazolopyrimidine derivatives has highlighted their potential in treating cancer and inflammation. One study synthesized a novel series of pyrazolopyrimidine derivatives, evaluating their cytotoxic activities against cancer cell lines (HCT-116 and MCF-7) and their ability to inhibit 5-lipoxygenase, an enzyme involved in inflammatory processes. These compounds demonstrated promising cytotoxic and anti-inflammatory properties, suggesting their utility in developing new anticancer and anti-inflammatory agents (Rahmouni et al., 2016).

Antimicrobial and Antiviral Activities

Compounds within this chemical class have also been investigated for their antimicrobial and antiviral activities. For instance, benzamide-based 5-aminopyrazoles and their fused heterocycles were synthesized, displaying remarkable activity against the avian influenza virus (H5N1). This showcases the potential of such derivatives in combating viral infections and contributing to antiviral research and therapy development (Hebishy et al., 2020).

COX-2 Selective Inhibition

Another significant application of pyrazolo[3,4-d]pyrimidine derivatives is in the development of COX-2 selective inhibitors, which are crucial for creating anti-inflammatory drugs with reduced gastrointestinal side effects compared to non-selective NSAIDs. A study synthesized new derivatives, demonstrating superior inhibitory profiles against COX-2, potentially offering new avenues for anti-inflammatory drug development (Raffa et al., 2009).

Synthesis and Characterization for Medicinal Chemistry

The synthesis and characterization of new derivatives provide foundational knowledge for further medicinal chemistry applications. For example, new antipyrine derivatives were synthesized, with structural analyses performed via X-ray, Hirshfeld surface analysis, and DFT calculations, aiding in understanding intermolecular interactions crucial for drug design (Saeed et al., 2020).

Mechanism of Action

Target of Action

The primary targets of this compound are Cyclin-Dependent Kinase 2 (CDK2) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) . CDK2 is a crucial enzyme involved in cell cycle regulation, while VEGFR-2 plays a significant role in angiogenesis .

Mode of Action

The compound interacts with its targets by inhibiting their activity. It has been shown to have potent inhibitory activity against CDK2 and VEGFR-2 . This inhibition disrupts the normal functioning of these proteins, leading to changes in cellular processes such as cell proliferation and angiogenesis .

Biochemical Pathways

The inhibition of CDK2 and VEGFR-2 affects several biochemical pathways. The inhibition of CDK2 can lead to alterations in cell cycle progression, potentially causing cell cycle arrest . On the other hand, the inhibition of VEGFR-2 can disrupt angiogenesis, affecting the growth and spread of cancer cells .

Result of Action

The compound’s action results in significant cellular and molecular effects. It has been shown to significantly inhibit the growth of certain cancer cell lines . Additionally, it can induce apoptosis in these cells and increase the level of caspase-3, a key enzyme involved in apoptosis .

Biochemical Analysis

Biochemical Properties

The biochemical properties of 4-chloro-N-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}benzamide are largely attributed to its interactions with various enzymes and proteins. It has been reported to inhibit VEGFR-2, a receptor tyrosine kinase that plays a pivotal role in regulating various essential cellular processes, including cell proliferation, growth, metabolism, motility, and apoptosis .

Cellular Effects

This compound has been found to have significant cytotoxic activities against various cancer cell lines, including MCF-7 and HCT-116 . It can stop the cell cycle at the S phase and significantly increase total apoptosis in the MDA-MB-468 cell line .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with VEGFR-2. It has been found to have potent inhibitory activity against VEGFR-2, with an IC50 value of 0.063 ± 0.003 μM .

Temporal Effects in Laboratory Settings

It has been observed that there is a significant reduction in HUVEC migratory potential, resulting in a significant disruption of wound healing patterns by 23% after 72 h of treatment with this compound .

Properties

IUPAC Name |

4-chloro-N-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12ClN5O2/c19-13-8-6-12(7-9-13)17(25)22-23-11-20-16-15(18(23)26)10-21-24(16)14-4-2-1-3-5-14/h1-11H,(H,22,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDBODTNAUVAJND-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)NC(=O)C4=CC=C(C=C4)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12ClN5O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

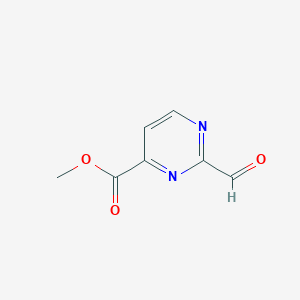

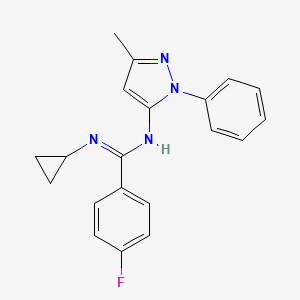

![2-({1-[(Oxan-3-yl)methyl]piperidin-4-yl}methyl)-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2395087.png)

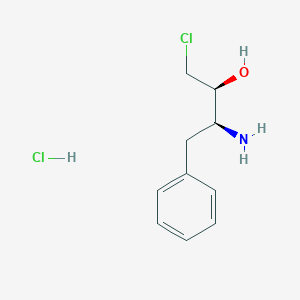

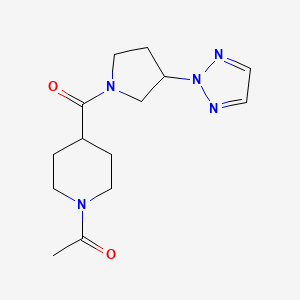

![(2-(1,4-Dioxaspiro[4.5]decan-8-yloxy)pyridin-4-yl)methanamine oxalate](/img/structure/B2395094.png)

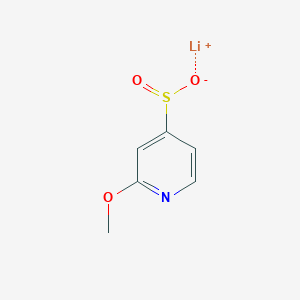

![2-((3-(4-bromophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2395096.png)

![5,6-Dimethyl-1-[2-(4-methylphenoxy)ethyl]benzimidazole](/img/structure/B2395098.png)

![2-[8-[(4-methoxyanilino)methyl]-7-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]acetamide](/img/structure/B2395100.png)

![1-{[(5-Chloro-2-thienyl)sulfonyl]acetyl}-4-(2-methoxyphenyl)piperazine](/img/structure/B2395102.png)

![5-bromo-N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2395105.png)